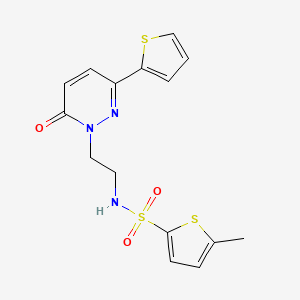

5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S3/c1-11-4-7-15(23-11)24(20,21)16-8-9-18-14(19)6-5-12(17-18)13-3-2-10-22-13/h2-7,10,16H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUFNPVHLIXXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Ring: Starting with a thiophene derivative, the pyridazine ring is constructed through a series of cyclization reactions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation, followed by amination.

Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyridazine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide may be studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

This compound holds potential as a pharmaceutical agent. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone and Thiophene Derivatives

Compound 19h ():

- Structure: 1-cyclopropyl-3-(2-(7-fluoro-4-oxo-6-(thiophen-2-yl)-2-(trifluoromethyl)quinolin-1(4H)-yl)ethyl)imidazolidine-2,4-dione.

- Key Features: Contains a thiophen-2-yl substituent and a pyridazinone-like quinolinone core. Unlike the target compound, it incorporates a trifluoromethyl group and an imidazolidinedione ring.

- Properties: Melting point (193°C) is higher than typical sulfonamides, likely due to increased crystallinity from the quinolinone system .

Target Compound :

- Structural Distinction : Replaces the trifluoromethyl and imidazolidinedione groups with a methylthiophene-sulfonamide chain. This substitution may enhance solubility due to the polar sulfonamide group.

Thiophene-Containing Sulfonamides and Related Analogs

Rotigotine Hydrochloride Derivatives ():

- Example: (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate.

- Key Features: Combines thiophene-ethylamine with a sulfonate ester. Unlike the target compound, it lacks a pyridazinone ring but shares the thiophene-sulfonamide motif.

- Functional Impact : The sulfonate group in Rotigotine derivatives is metabolically labile, whereas the sulfonamide in the target compound may offer greater stability .

Thiophene-Amino Alcohol Derivatives ()

- Example: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.

- Key Features: A thiophene-linked amino alcohol scaffold.

- However, the absence of a pyridazinone ring limits structural rigidity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bioactivity Trends: Compounds with pyridazinone/quinolinone cores (e.g., 19h) often exhibit antimicrobial or kinase-inhibitory activity .

- Synthetic Challenges : The ethyl-linked sulfonamide in the target compound may require multi-step synthesis, akin to methods in (e.g., DMF/LiH-mediated coupling) .

- Thermal Stability: Higher melting points in pyridazinone analogs (e.g., 193°C for 19h) suggest that the target compound’s stability could be modulated by its substituents .

Biological Activity

5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound with significant implications in medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 405.5 g/mol. Its structure includes:

- A pyridazine ring that contributes to its pharmacological properties.

- A thiophene moiety , which enhances its interaction with biological targets.

- A sulfonamide group , known for its diverse biological activities, especially as antimicrobial agents.

Antimicrobial Properties

Sulfonamides have historically been recognized for their antibacterial properties. The compound is hypothesized to exhibit similar effects due to the presence of the sulfonamide group. Studies indicate that derivatives of thiophene and pyridazine often show significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Sulfonamide, thiophene, pyridazine | TBD | Antibacterial |

| 4-Methyl-N-(2-methoxyphenyl)sulfonamide | Methoxy group, phenyl ring | 0.25 - 0.50 | Antibacterial |

| 5-Acetamido-N-(pyrimidin-2-yl)sulfonamide | Pyrimidine instead of pyridazine | TBD | Antitumor |

Anti-inflammatory Potential

The compound's structural features suggest potential anti-inflammatory activity. Compounds containing thiophene and pyridazine rings have been shown to modulate inflammatory pathways, potentially serving as leads for new anti-inflammatory drugs.

Study on Antimicrobial Efficacy

A recent study evaluated a series of pyridazine derivatives, including related compounds to this compound. The results indicated that the presence of electron-donating groups significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Figure 1: Antibacterial Activity Comparison

Antibacterial Activity

In Vivo Studies

In vivo studies conducted on similar compounds demonstrated promising results in reducing inflammation in models of arthritis. These findings suggest that the compound may also possess therapeutic potential beyond antimicrobial activity.

Research Findings

Recent research highlights the importance of structure–activity relationships (SAR) in understanding the biological activity of sulfonamides. Variations in substituents on the pyridazine and thiophene rings can lead to significant differences in efficacy and potency.

Table 2: Structure–Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups (e.g., -OCH₃) | Increased antibacterial activity |

| Electron-withdrawing groups (e.g., -NO₂) | Decreased activity |

| Alkyl chain length variation | Optimal length enhances solubility and bioavailability |

Q & A

Q. What are the critical steps and conditions for synthesizing 5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide?

The synthesis typically involves multi-step reactions, including coupling of thiophene-sulfonamide and pyridazine derivatives. Key steps include:

- Solvent selection : Dimethylformamide (DMF) or acetone for solubility and reactivity .

- Temperature control : Reactions often proceed at 50–60°C to balance reaction rate and product stability .

- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., forming thiophene-pyridazine linkages) .

- Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm sulfonamide linkage .

- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What structural features contribute to the compound’s bioactivity?

- Thiophene ring : Enhances π-π stacking with biological targets .

- Sulfonamide group : Facilitates hydrogen bonding with enzymes or receptors .

- Pyridazine core : Provides a rigid scaffold for target binding .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity in multi-step syntheses?

- Solvent optimization : Replace DMF with tetrahydrofuran (THF) to reduce side reactions in moisture-sensitive steps .

- In-line monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates .

- Temperature gradients : Gradual heating (e.g., 30°C → 70°C) improves regioselectivity in cyclization steps .

Q. How should contradictory biological activity data in pyridazine derivatives be resolved?

- Comparative SAR studies : Synthesize analogs with modified substituents (e.g., methyl vs. ethyl groups) to isolate activity drivers .

- In silico modeling : Use molecular docking to predict binding affinities against target proteins (e.g., kinases) .

- Dose-response assays : Validate activity trends across multiple cell lines to rule out cell-specific effects .

Q. What experimental designs are suitable for studying target enzyme interactions?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) in real-time .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

- Enzyme inhibition assays : Use fluorogenic substrates to monitor activity changes under varying compound concentrations .

Q. How can stability under physiological conditions be assessed?

- pH stability studies : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC .

- Thermal stability : Monitor structural integrity at 37°C over 24–72 hours using NMR or mass spectrometry .

Data-Driven Analysis

Q. How do structural analogs compare in terms of bioactivity?

| Compound Name | Key Features | Bioactivity Profile |

|---|---|---|

| N-(3-methylbutyl)-2-6-oxo-3-(thiophen) | Methyl substituent | Moderate enzyme inhibition |

| N-(2-fluorobenzyl)-2-6-oxo-(thiophen) | Fluorinated aromatic ring | Enhanced anti-inflammatory |

| Target compound | Thiophene-sulfonamide-pyridazine core | Broad-spectrum kinase inhibition |

Methodological Notes

- Avoiding degradation : Store the compound in anhydrous DMSO at -20°C to prevent hydrolysis of the sulfonamide group .

- Handling air-sensitive reagents : Use Schlenk techniques for palladium-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.